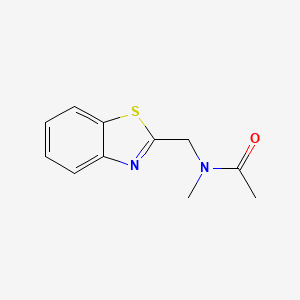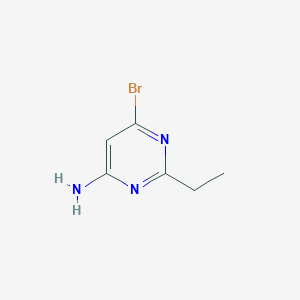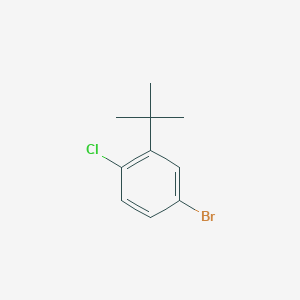
4-Bromo-2-(tert-butyl)-1-chlorobenzene
Übersicht
Beschreibung
The compound “4-Bromo-2-(tert-butyl)-1-chlorobenzene” is likely a halogenated aromatic compound, specifically a derivative of benzene. It has a bromine atom at the 4th position, a tert-butyl group at the 2nd position, and a chlorine atom at the 1st position on the benzene ring .
Synthesis Analysis
The synthesis of such a compound would likely involve electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile towards electrophiles like bromine (Br2) or chlorine (Cl2). The tert-butyl group could be introduced through a Friedel-Crafts alkylation .Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring with a bromine atom, a chlorine atom, and a tert-butyl group attached to it. The positions of these substituents on the benzene ring could influence the compound’s reactivity .Chemical Reactions Analysis
As an aromatic compound, “this compound” could undergo various types of reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its structure. As a halogenated aromatic compound, it would likely be a relatively stable, non-polar molecule. It might have a relatively high boiling point due to the presence of halogens .Wissenschaftliche Forschungsanwendungen
Decomposition and Environmental Applications
- Decomposition of Methyl Tert-Butyl Ether by Adding Hydrogen in a Cold Plasma Reactor : This study presents a review of the decomposition of air toxics using radio frequency (RF) plasma reactors, demonstrating the feasibility of decomposing and converting methyl tert-butyl ether (MTBE) into simpler compounds like methane and ethylene in a plasma environment. This process might provide insights into the decomposition behaviors of similar tert-butyl-containing compounds in environmental remediation applications (Hsieh et al., 2011).
Synthetic Phenolic Antioxidants and Environmental Impact
- Synthetic Phenolic Antioxidants: A Review of Environmental Occurrence, Fate, Human Exposure, and Toxicity : The paper reviews the environmental presence and impacts of synthetic phenolic antioxidants (SPAs), such as BHT and DBP, which share structural similarities with tert-butyl groups. It discusses their detection in various environmental matrices and their potential toxic effects, highlighting the need for future research on novel SPAs with lower toxicity and environmental impacts (Liu & Mabury, 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-bromo-2-tert-butyl-1-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrCl/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQJUINLBFDQPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine hydrochloride](/img/structure/B1439252.png)
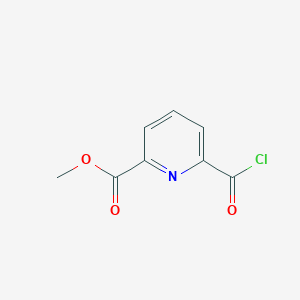
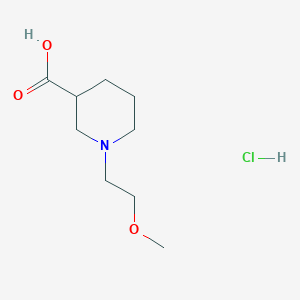
![N-{[1-(2,3-Dihydro-1H-inden-2-YL)piperidin-4-YL]-methyl}-2-methoxyethanamine dihydrochloride](/img/structure/B1439261.png)
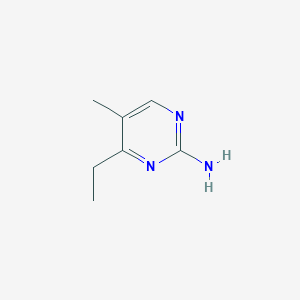
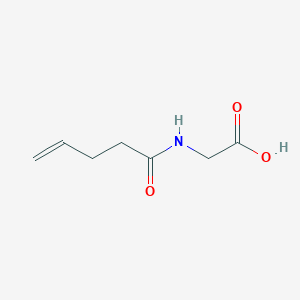
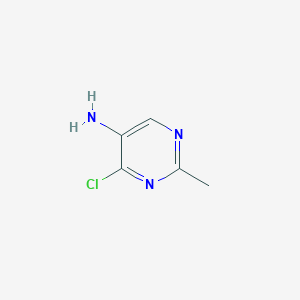
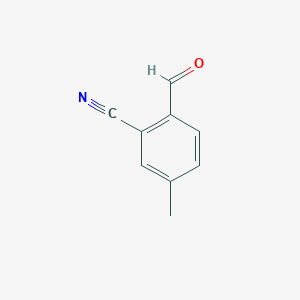
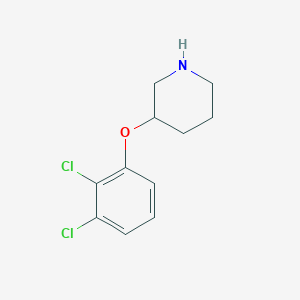
![4-[(3-Chlorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1439267.png)
![N-[3-(4-Piperidinyloxy)phenyl]acetamide hydrochloride](/img/structure/B1439268.png)
![2-[4-(Sec-butyl)phenoxy]-5-fluoroaniline](/img/structure/B1439269.png)
